

# Spectroscopic Analysis of 1,2-Di(pyridin-3-yl)disulfane: A Technical Overview

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## Compound of Interest

Compound Name: 1,2-Di(pyridin-3-yl)disulfane

Cat. No.: B1203415

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Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) for **1,2-Di(pyridin-3-yl)disulfane** (CAS No. 24367-50-8) is not publicly available at this time. This guide will therefore provide general information, predicted data, and standardized experimental protocols relevant to the characterization of this compound, intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

## Compound Information

**1,2-Di(pyridin-3-yl)disulfane** is a disulfide compound containing two pyridine rings linked by a disulfide bond at the 3-position. Its chemical structure and basic properties are summarized below.

Property	Value
CAS Number	24367-50-8
Molecular Formula	$\text{C}_{10}\text{H}_8\text{N}_2\text{S}_2$
Molecular Weight	220.31 g/mol
Canonical SMILES	<chem>C1=CC(=CN=C1)SSC2=CN=CC=C2</chem>
InChI Key	FZMZJFLHLSJTCK-UHFFFAOYSA-N

## Predicted Spectroscopic Data

In the absence of experimental data, computational methods can provide predicted spectroscopic information. These predictions are based on the compound's structure and can offer valuable insights for preliminary characterization.

Note: The following data are predicted and have not been experimentally verified.

### Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Assignment
~8.65	d	H-2, H-2'
~8.55	dd	H-6, H-6'
~7.80	ddd	H-4, H-4'
~7.30	ddd	H-5, H-5'

### Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ , 100 MHz)

Chemical Shift (ppm)	Assignment
~150.0	C-2, C-2'
~148.5	C-6, C-6'
~138.0	C-3, C-3'
~134.0	C-4, C-4'
~123.5	C-5, C-5'

### Predicted Mass Spectrometry Data

m/z	Interpretation
220.01	$[\text{M}]^+$ (Molecular Ion)
111.02	$[\text{M}/2 + \text{H}]^+$ (Pyridinethiol)
78.03	$[\text{C}_5\text{H}_4\text{N}]^+$ (Pyridyl fragment)

## Standard Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **1,2-Di(pyridin-3-yl)disulfane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- **Data Acquisition:** Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C-H stretching of the aromatic ring, C=N and C=C stretching of the pyridine ring, and the S-S disulfide bond.

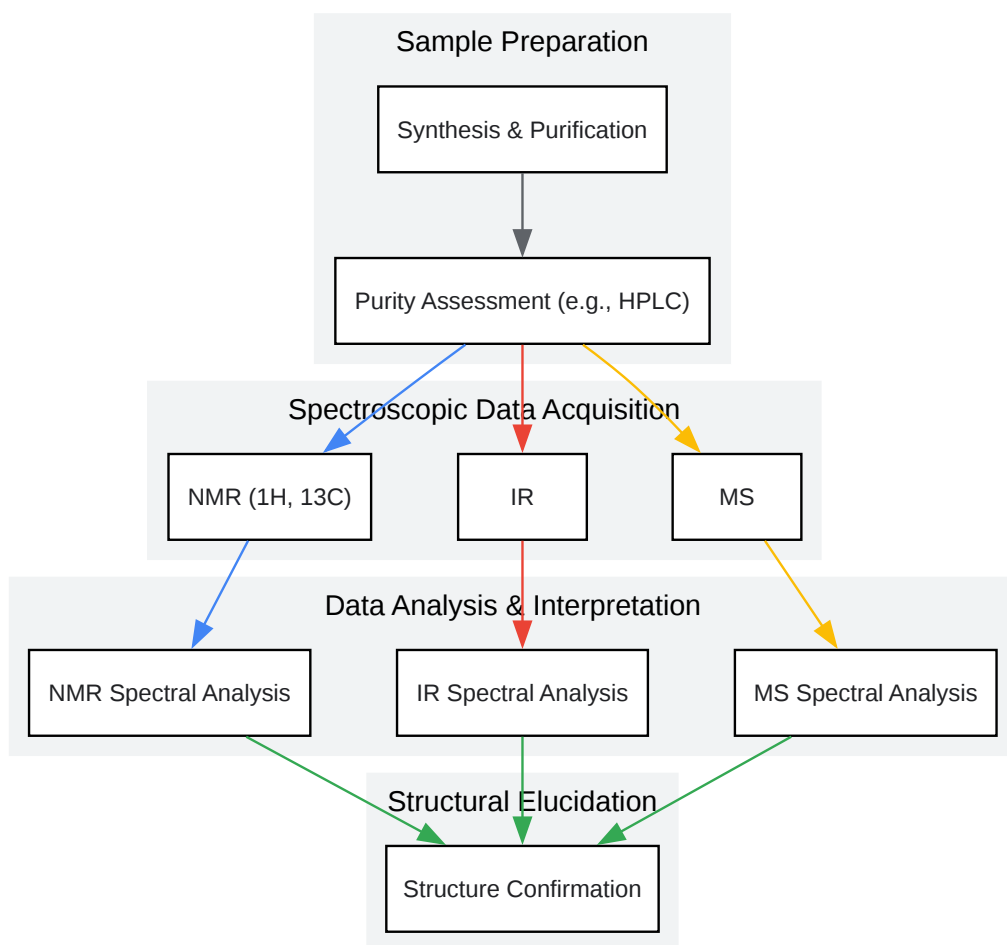
### Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range.
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **1,2-Di(pyridin-3-yl)disulfane**.

## Spectroscopic Analysis Workflow for 1,2-Di(pyridin-3-yl)disulfane



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a framework for the spectroscopic investigation of **1,2-Di(pyridin-3-yl)disulfane**. Researchers who synthesize this compound are encouraged to publish their experimental data to contribute to the collective scientific knowledge.

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